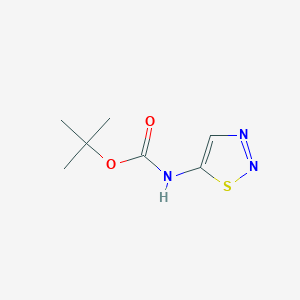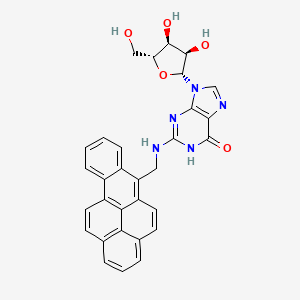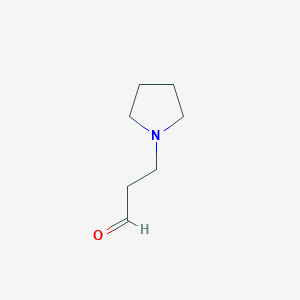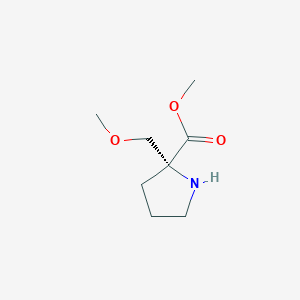![molecular formula C8H10N4 B13093043 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13093043.png)
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with three methyl groups attached at the 2, 5, and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolopyrazines under microwave conditions has been established . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and tandem reactions can be scaled up for industrial applications, demonstrating good functional group tolerance and broad substrate scope .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with molecular targets and pathways. For example, it can act as an inhibitor of kinases such as c-Met and VEGFR-2, leading to antiproliferative effects on cancer cells . The compound binds to these proteins, inhibiting their activity and disrupting signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,5,6-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine include:
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds have a similar triazole ring structure and exhibit various biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring and are used in medicinal chemistry for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern with three methyl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with specific molecular targets and exhibit distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2,5,6-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H10N4/c1-5-6(2)12-8(4-9-5)10-7(3)11-12/h4H,1-3H3 |
InChI-Schlüssel |
RQMQQSQCWMPIQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C(=NC(=N2)C)C=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)








![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)


